molecular formula C20H22N2O2 B5849648 N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B5849648
M. Wt: 322.4 g/mol
InChI Key: LUEOEFKTKQRREO-UHFFFAOYSA-N
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Description

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its potential use as a fluorescent probe in biological imaging. It has a high quantum yield and can be excited at a wavelength of 380 nm. However, one of the limitations of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its relatively low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One direction is the study of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the study of its potential use as a fluorescent probe in biological imaging. Further studies are also needed to fully understand its mechanism of action and its effects on different biochemical and physiological pathways.

Synthesis Methods

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide can be synthesized using different methods. One of the most common methods is the reaction of 5,6-dimethyl-2-aminobenzoxazole with 2-methyl-5-(4-aminophenyl)pentan-2-ol in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide.

Scientific Research Applications

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential use as a fluorescent probe in biological imaging and as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-5-6-19(23)21-16-11-15(8-7-12(16)2)20-22-17-9-13(3)14(4)10-18(17)24-20/h7-11H,5-6H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEOEFKTKQRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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